2,1-Benzoxazole-3-carbonitrile: Structural Dynamics, Synthesis, and Pharmaceutical Applications
2,1-Benzoxazole-3-carbonitrile: Structural Dynamics, Synthesis, and Pharmaceutical Applications
Executive Summary
The 2,1-benzoxazole (anthranil) scaffold is a privileged heterocycle in medicinal chemistry and organic synthesis. Specifically, 2,1-benzoxazole-3-carbonitrile (also referred to as 3-cyano-2,1-benzisoxazole or 3-cyanoanthranil) represents a highly reactive, functionally dense derivative. Characterized by a strong electron-withdrawing carbonitrile group at the C3 position, this molecule serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, most notably the 1,4-benzodiazepine class of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols for drug development professionals.
Chemical Identity and Physicochemical Profiling
The core architecture of 2,1-benzoxazole is defined by the ChEBI ontology as a benzoxazole in which the benzene ring is fused to a 1,2-oxazole ring across positions 3 and 4[1]. The addition of a carbonitrile group at the 3-position significantly alters the electronic landscape of the molecule, increasing its susceptibility to reductive ring-opening while stabilizing the intermediate carbanions during its synthesis.
To facilitate comparative analysis, the quantitative physicochemical data of the parent anthranil and its key halogenated 3-carbonitrile derivatives are summarized below:
| Property | 2,1-Benzisoxazole (Parent) | 5-Fluoro-2,1-benzoxazole-3-carbonitrile | 5-Chloro-2,1-benzoxazole-3-carbonitrile |
| CAS Number | 271-58-9[1] | 194873-12-6[2] | N/A (Isolated Intermediate)[3] |
| Molecular Formula | C₇H₅NO[1] | C₈H₃FN₂O[2] | C₈H₃ClN₂O[3] |
| Molecular Weight | 119.12 g/mol [1] | 162.12 g/mol [2] | 178.57 g/mol [3] |
| Physical State | Clear yellow to brown-red liquid[1] | Pale yellow solid[2] | Yellow crystalline solid[3] |
| Boiling Point | 101–102 °C (at 15 mmHg)[1] | N/A (Decomposes at high temp) | N/A (Decomposes at high temp) |
| Primary Utility | Aminating reagent, solvent[4] | Halogenated building block[2] | 1,4-Benzodiazepine precursor[3] |
Mechanistic Pathways: The Base-Catalyzed Cyclization
The most efficient and scalable method for synthesizing 2,1-benzoxazole-3-carbonitriles is the base-catalyzed intramolecular cyclization of o-nitroarylacetonitriles[3]. This transformation shares foundational mechanistic principles with the Davis-Beirut reaction, which exploits the diverse chemistries of highly reactive nitro and nitroso intermediates to form N-N and N-O bonds under redox-neutral conditions[5].
Causality of the Reaction Design:
The ortho-positioning of the nitro and acetonitrile groups creates a highly specific thermodynamic environment[3]. When a base deprotonates the
Base-catalyzed cyclization mechanism of o-nitroarylacetonitriles.
Self-Validating Experimental Protocol: Synthesis of 5-Chloro-2,1-benzoxazole-3-carbonitrile
To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 5-chloro-2,1-benzoxazole-3-carbonitrile is designed as a self-validating system, incorporating strict in-process controls[3].
Objective: High-yield intramolecular cyclization of 2-(5-chloro-2-nitrophenyl)acetonitrile. Materials: 2-(5-chloro-2-nitrophenyl)acetonitrile (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq), Anhydrous THF.
-
Step 1: Preparation of the Reaction Matrix
-
Action: Dissolve the starting material in anhydrous THF under an inert argon atmosphere.
-
Causality: The anhydrous environment is critical. Ambient moisture can lead to competitive hydrolysis of the nitrile group or premature quenching of the highly reactive carbanion intermediate, drastically reducing the yield.
-
-
Step 2: Base-Mediated Deprotonation
-
Action: Cool the solution to 0 °C and add DBU dropwise over 15 minutes.
-
Causality: DBU is utilized as a strong, non-nucleophilic base[3]. It selectively deprotonates the acidic
-protons without acting as a nucleophile against the nitro group. The 0 °C temperature controls the exothermic cyclization, preventing the thermal degradation of the intermediate adduct.
-
-
Step 3: In-Process Validation (Self-Validating System)
-
Action: After 2 hours, sample the reaction mixture for dual-modal analysis.
-
Validation: The protocol is validated when Thin-Layer Chromatography (TLC, 3:1 Hexane/Ethyl Acetate) shows the complete disappearance of the starting material (
) and the emergence of a highly UV-active product spot ( ). Concurrently, LC-MS analysis must confirm the expected mass ion ( for the isotope). If starting material persists, titrate an additional 0.1 eq of DBU.
-
-
Step 4: Quenching and Isolation
-
Action: Quench the reaction with cold, saturated aqueous
, followed by extraction with ethyl acetate. -
Causality: A mild, slightly acidic quench neutralizes the DBU without providing the strong acidic conditions that could trigger an unwanted premature ring-opening of the newly formed isoxazole ring.
-
Reactivity, Thermal Stability, and Downstream Applications
The 2,1-benzoxazole core is characterized by a highly labile N-O bond, dictating both its handling requirements and its synthetic utility.
Thermal Decomposition Dynamics: Under extreme thermal stress, such as single pulse shock-tube experiments at temperatures between 825–1000 K, the anthranil nucleus undergoes a complex unimolecular decomposition[6]. The primary pathways involve carbon monoxide (CO) elimination and ring contraction from a six/five-membered fused system to a five-membered ring, ultimately yielding aniline (via a phenylnitrene intermediate reacting with trace water) and cyclopentadiene carbonitrile[6]. This inherent thermodynamic instability necessitates strict temperature controls during manufacturing and scale-up operations.
Pharmaceutical Workflow (Reductive Ring-Opening):
The most significant industrial application of 2,1-benzoxazole-3-carbonitriles is their use as "masked" 2-aminobenzophenones[3]. Treatment with reducing agents (e.g., Iron powder in acidic media or catalytic hydrogenation via
Workflow from 2,1-benzoxazole-3-carbonitrile to 1,4-benzodiazepine APIs.
References
-
Title: 2,1-BENZISOXAZOLE | 271-58-9 Source: ChemicalBook URL: 1
-
Title: Anthranil Source: Grokipedia URL: 4
-
Title: Decomposition of Anthranil. Single Pulse Shock-Tube Experiments, Potential Energy Surfaces and Multiwell Transition-State Calculations. Source: The Journal of Physical Chemistry A (ACS Publications) URL: 6
-
Title: CAS 194873-12-6 | 5-Fluoro-2,1-Benzoxazole-3-Carbonitrile,≥95% Source: Howei Pharm URL: 7
-
Title: 2-(5-Chloro-2-nitrophenyl)acetonitrile | 72301-65-6 Source: Benchchem URL: 3
-
Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis Source: PMC (National Institutes of Health) URL: 5
Sources
- 1. 2,1-BENZISOXAZOLE | 271-58-9 [chemicalbook.com]
- 2. CAS 194873-12-6 | 5-Fluoro-2,1-Benzoxazole-3-Carbonitrile,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. 2-(5-Chloro-2-nitrophenyl)acetonitrile | 72301-65-6 | Benchchem [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 194873-12-6 | 5-Fluoro-2,1-Benzoxazole-3-Carbonitrile,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
